N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Detail the synthetic routes used to prepare the compound, including the starting materials, reagents, and reaction conditions. Discuss any challenges or special techniques required for the synthesis.
Industrial Production Methods
Explain how the compound is produced on an industrial scale, if applicable. Include information on the scalability of the synthetic routes and any modifications made for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc. Provide examples of each type of reaction.
Common Reagents and Conditions
List the common reagents and conditions used in these reactions. Include information on the reaction mechanisms and any catalysts or solvents required.
Major Products Formed
Describe the major products formed from these reactions. Include information on the yields and purity of the products.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as:
Chemistry: Explain how the compound is used in chemical research, including any unique properties or reactions.
Biology: Describe its applications in biological research, such as its role in studying cellular processes or as a biochemical tool.
Medicine: Discuss any potential medical applications, including its use as a drug or therapeutic agent.
Industry: Explain how the compound is used in industrial processes or products.
Wirkmechanismus
Detail the mechanism by which the compound exerts its effects. Discuss the molecular targets and pathways involved. Include information on any known interactions with other molecules or biological systems.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compare the compound with other similar compounds, highlighting its uniqueness. Discuss any advantages or disadvantages it has compared to these compounds.
List of Similar Compounds
Provide a list of similar compounds and briefly describe their properties and applications.
Eigenschaften
Molekularformel |
C57H86N20O14S2 |
---|---|
Molekulargewicht |
1339.6 g/mol |
IUPAC-Name |
N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide |
InChI |
InChI=1S/C57H86N20O14S2/c1-35(78)72-41(9-3-5-21-62-49(84)29-67-47(82)17-15-45(80)64-24-19-37-27-60-33-69-37)54(89)76-43(26-36-11-13-39(79)14-12-36)56(91)75-42(10-4-6-22-63-50(85)30-68-48(83)18-16-46(81)65-25-20-38-28-61-34-70-38)55(90)74-40(52(58)87)8-2-7-23-66-53(88)44(32-92)73-51(86)31-71-77-57(59)93/h11-14,27-28,31,33-34,40-44,79,92H,2-10,15-26,29-30,32H2,1H3,(H2,58,87)(H,60,69)(H,61,70)(H,62,84)(H,63,85)(H,64,80)(H,65,81)(H,66,88)(H,67,82)(H,68,83)(H,72,78)(H,73,86)(H,74,90)(H,75,91)(H,76,89)(H3,59,77,93)/b71-31-/t40-,41-,42-,43+,44-/m0/s1 |
InChI-Schlüssel |
CWGLLPDNNMQXPN-PDKNMLPSSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@@H](CCCCNC(=O)[C@H](CS)NC(=O)/C=N\NC(=S)N)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CCCCNC(=O)C(CS)NC(=O)C=NNC(=S)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.